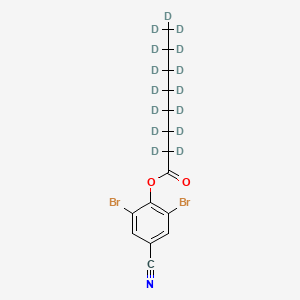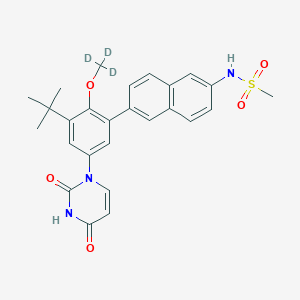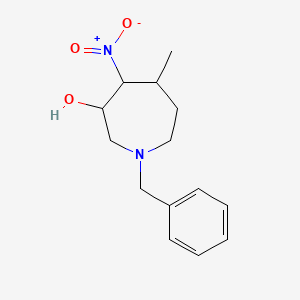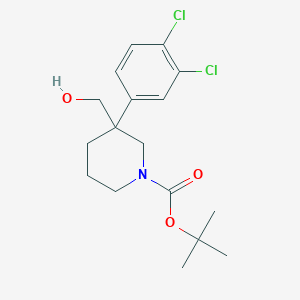
6-Quinolin-3-ylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Quinolin-3-ylpyrazin-2-amine is a heterocyclic compound that features both quinoline and pyrazine moieties. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-3-ylpyrazin-2-amine typically involves the condensation of quinoline derivatives with pyrazine derivatives. One common method is the reaction of 2-chloroquinoline with hydrazine hydrate, followed by cyclization and subsequent functionalization . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium carbonate or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Quinolin-3-ylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated quinoline derivatives can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated quinoline derivatives, sodium carbonate, ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Quinolin-3-ylpyrazin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Quinolin-3-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Pyrazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Quinolin-2-one: A derivative of quinoline with a carbonyl group at the 2-position.
Uniqueness: 6-Quinolin-3-ylpyrazin-2-amine stands out due to its dual functionality, combining the properties of both quinoline and pyrazine. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C13H10N4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
6-quinolin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-5-9-3-1-2-4-11(9)16-6-10/h1-8H,(H2,14,17) |
InChI-Schlüssel |
OFRGKGGXEGSYNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



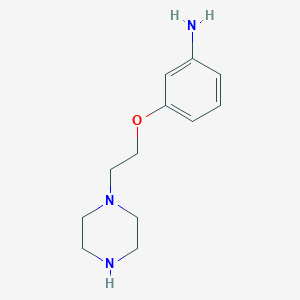
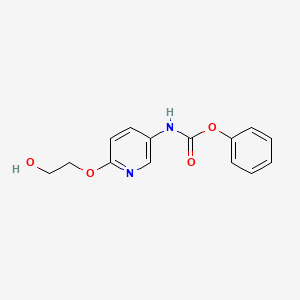
![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)
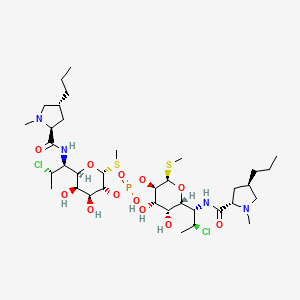
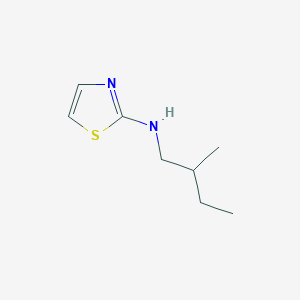
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)

